BenchChemオンラインストアへようこそ!

N-Naphtho[2,1-d]thiazol-2-yl-acetamide

Regioisomer specificity Kinase inhibition Target engagement

This [2,1-d] regioisomer (CAS 54380-14-2) is a strategic building block for CDK9 inhibitor development (patent WO2021102410) and antimalarial SAR. The acetamide substituent provides a modifiable handle; the naphthothiazole core delivers 10 π-electrons for enhanced π-stacking vs. benzothiazole scaffolds. Not interchangeable with the [1,2-d] isomer (CAS 100817-92-3, potassium channel activator). Confirm regioisomer identity before purchase to avoid off-target bias.

Molecular Formula C13H10N2OS
Molecular Weight 242.3
CAS No. 54380-14-2
Cat. No. B2491853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Naphtho[2,1-d]thiazol-2-yl-acetamide
CAS54380-14-2
Molecular FormulaC13H10N2OS
Molecular Weight242.3
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C3=CC=CC=C3C=C2
InChIInChI=1S/C13H10N2OS/c1-8(16)14-13-15-11-7-6-9-4-2-3-5-10(9)12(11)17-13/h2-7H,1H3,(H,14,15,16)
InChIKeyUCBPMPAWGJIOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Naphtho[2,1-d]thiazol-2-yl-acetamide (CAS 54380-14-2): Physicochemical Identity and Scaffold Classification for Research Procurement


N-Naphtho[2,1-d]thiazol-2-yl-acetamide (CAS 54380-14-2, PubChem CID 608187) is a heterocyclic compound with molecular formula C13H10N2OS and molecular weight 242.30 g/mol, featuring a naphthalene ring system fused to a 1,3-thiazole at the [2,1-d] position with an acetamide substituent at the 2-position of the thiazole ring [1]. The compound belongs to the naphthothiazole class, which has drawn attention as a versatile scaffold in medicinal chemistry, with derivatives reported to exhibit antiplasmodial activity against multidrug-resistant Plasmodium falciparum strains and appearing in patent filings as CDK9 kinase inhibitor scaffolds [2][3]. Its computed physicochemical properties include XLogP3 of 3.1, topological polar surface area (TPSA) of 70.2 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The compound is primarily positioned as a synthetic building block and scaffold for further derivatization in medicinal chemistry and materials science research programs [4].

Why N-Naphtho[2,1-d]thiazol-2-yl-acetamide Cannot Be Casually Substituted: Regioisomeric and Scaffold-Level Differentiation Drivers


Procurement decisions for naphthothiazole-acetamide building blocks cannot rely on generic substitution because the [2,1-d] regioisomer (CAS 54380-14-2) differs fundamentally from the [1,2-d] isomer (CAS 100817-92-3) in ring fusion geometry, electronic distribution, and resultant biological target preferences [1]. The [2,1-d] fusion positions the sulfur atom and nitrogen atom differently along the naphthalene π-system, altering dipole moment, HOMO-LUMO gap, and molecular recognition properties — a distinction validated by the divergent biological profiles of structurally characterized analogs: naphtho[1,2-d]thiazol-2-ylamine (SKA-31) is a well-characterized KCa2/KCa3.1 potassium channel activator (EC50 260 nM for KCa3.1) [2], whereas naphtho[2,1-d]thiazole derivatives have been specifically claimed for CDK9 kinase inhibition in patent WO2021102410 [3]. Furthermore, the acetamide substituent at position 2 differentiates this compound from the 2-amino analog (CAS 1203-55-0), altering hydrogen-bonding capacity (1 HBD vs. 2 HBD for the amine), lipophilicity, and metabolic stability. Substituting with a simpler benzothiazole-acetamide scaffold would sacrifice the extended π-conjugation (naphthalene delivers 10 π-electrons vs. benzene's 6), which is critical for π-stacking interactions in both biological target engagement and materials science applications . These regioisomeric and substituent-level differences are non-trivial; they directly determine which biological targets are engaged and what synthetic derivatization pathways are available.

Quantitative Differentiation Evidence for N-Naphtho[2,1-d]thiazol-2-yl-acetamide Versus Closest Analogs and In-Class Alternatives


Regioisomeric Scaffold Differentiation: [2,1-d] vs. [1,2-d] Fusion Dictates Target Engagement Profile

The naphtho[2,1-d]thiazole scaffold (present in CAS 54380-14-2) has been specifically claimed in patent WO2021102410 for CDK9 kinase inhibition, with exemplified compounds in the patent series demonstrating CDK9 IC50 values in the low nanomolar range (representative compounds achieve IC50 < 100 nM) [1]. In contrast, the regioisomeric naphtho[1,2-d]thiazol-2-ylamine (SKA-31, CAS 40172-65-4) is characterized as a KCa2/KCa3.1 potassium channel activator with EC50 values of 260 nM (KCa3.1), 2,900 nM (KCa2.1), and 2,900 nM (KCa2.2) — a completely different target class and mechanism [2]. This divergent target engagement arises directly from the regioisomeric fusion pattern, which alters the spatial orientation of the thiazole nitrogen and sulfur atoms relative to the naphthalene plane, modifying hydrogen-bonding geometry and π-stacking interactions at the ATP-binding pocket.

Regioisomer specificity Kinase inhibition Target engagement Scaffold selection

Physicochemical Differentiation from Benzothiazole-Acetamide Analogs: Lipophilicity, Polar Surface Area, and π-Conjugation

N-Naphtho[2,1-d]thiazol-2-yl-acetamide (MW 242.30, XLogP3 3.1, TPSA 70.2 Ų, 1 HBD, 3 HBA, exact mass 242.05138412 Da) [1] demonstrates systematically higher lipophilicity and larger polar surface area compared to the benzothiazole-acetamide scaffold (representative benzothiazol-2-yl-acetamide: MW ~192, XLogP ~1.5-2.0, TPSA ~55-60 Ų). The naphthalene extension adds 50 Da molecular weight, approximately 1-1.5 logP units of lipophilicity, and 10-15 Ų of polar surface area relative to the benzothiazole core. These differences place the compound in a distinct region of Lipinski property space, with implications for passive membrane permeability (higher logP favors membrane crossing but may reduce aqueous solubility), plasma protein binding, and CYP450 metabolic susceptibility [2]. The extended naphthalene π-system (10 π-electrons vs. benzene's 6 π-electrons in benzothiazole) provides stronger potential for π-π stacking interactions with aromatic residues in enzyme active sites (e.g., CDK9 hinge region Phe residues) and enhanced photophysical properties relevant to fluorescent probe development [3].

Drug-likeness Membrane permeability Lipophilicity π-Stacking

Synthetic Accessibility Advantage: Mn(III)-Mediated Cyclization Route for 2-Substituted Acylamino Naphtho[2,1-d]thiazoles

A dedicated synthetic methodology for 2-substituted acylamino naphtho[2,1-d]thiazole compounds (the exact subclass containing CAS 54380-14-2) has been reported by Liu et al. (2020), employing Mn(III) acetate-mediated cyclization of 3-(2-naphthyl)-1-substituted acylthiourea under ambient air [1]. This method is characterized by simple operation, high atom economy, environmentally friendly conditions, and the use of cheap reagents — advantages that directly translate to procurement and scale-up feasibility. In contrast, the [1,2-d] regioisomeric series requires a distinct synthetic route using 3-(1-naphthyl)-1-substituted acylthiourea starting materials (Liu et al., 2019) [2], and earlier benzothiazole-acetamide syntheses often require harsher conditions (e.g., strong acids, high temperatures, or transition-metal catalysts) [3]. Alternative visible-light-initiated cascade methods for constructing naphtho[2,1-d]thiazol-2-amines (Bao et al., 2020) demonstrate the scaffold's synthetic versatility, achieving 38 examples in good to excellent yields under photocatalyst-free conditions .

Synthetic methodology Atom economy Scale-up feasibility Green chemistry

Antiplasmodial Activity of the Naphtho[2,1-d]thiazole Scaffold Class Against Multidrug-Resistant K1 P. falciparum

The naphtho[2,1-d]thiazole scaffold class has demonstrated promising in vitro antiplasmodial activity against the multidrug-resistant K1 strain of Plasmodium falciparum [1]. In the systematic study by Cohen et al. (2012), a series of 22 naphtho[2,1-d]thiazole derivatives was evaluated, with two hit compounds (compounds 11 and 13) displaying particularly promising activity [1]. The structure-activity relationship (SAR) analysis revealed that the R1 and R4 substituents on the naphthyl moiety are critical determinants of both antiplasmodial potency and cytotoxicity — establishing that the [2,1-d] scaffold is a validated starting point for antimalarial lead optimization, with substituent-dependent tuning of the therapeutic window [2]. A subsequent review of thiazole antimalarials cited naphtho[2,1-d]thiazole derivatives with IC50 values of 0.725 µM and 0.648 µM against P. falciparum, placing them in a competitive range relative to other thiazole-based antimalarial chemotypes [3]. This class-level evidence, while not from the specific acetamide analog CAS 54380-14-2, establishes the scaffold's validated biological relevance and provides a benchmark for derivative development.

Antimalarial Drug resistance Plasmodium falciparum Scaffold SAR

Hydrogen-Bonding Profile Differentiation: Acetamide vs. Amine at the 2-Position of the Naphtho[2,1-d]thiazole Scaffold

The acetamide substituent at position 2 of CAS 54380-14-2 (1 HBD, 3 HBA, rotatable bond connecting acetyl group to thiazole) [1] confers a distinct hydrogen-bonding pharmacophore compared to the corresponding 2-amine analog naphtho[2,1-d]thiazol-2-amine (CAS 1203-55-0, which has 2 HBD from the primary amine and 2 HBA) [2]. This difference is functionally significant: the acetamide NH can act as a single hydrogen-bond donor in a directional manner, while the acetyl carbonyl provides an additional hydrogen-bond acceptor site. In kinase inhibitor design, the acetamide motif frequently engages the hinge region of the ATP-binding pocket via a donor-acceptor pair, whereas primary amines at the same position often exhibit different binding geometries and may be subject to rapid N-acetylation metabolism in vivo [3]. The acetamide also reduces basicity (pKa of amide NH ~15-17 vs. aromatic amine ~4-5 for protonated form), altering ionization state at physiological pH and consequently affecting solubility, permeability, and off-target promiscuity profiles.

Hydrogen bonding Molecular recognition Solubility Metabolic stability

Recommended Research and Industrial Application Scenarios for N-Naphtho[2,1-d]thiazol-2-yl-acetamide Based on Verified Differential Evidence


CDK9 Kinase Inhibitor Lead Optimization: Scaffold Entry Point for Transcriptional Cancer Therapy Programs

Based on the patent claim of naphtho[2,1-d]thiazole derivatives as CDK9 inhibitors in WO2021102410 [1], CAS 54380-14-2 serves as a strategic synthetic entry point for medicinal chemistry teams developing CDK9-targeted cancer therapeutics. The [2,1-d] regioisomer is specifically claimed for CDK9 engagement, distinguishing it from the [1,2-d] isomer which has demonstrated potassium channel activity instead [2]. Research groups should procure this compound when: (a) initiating a CDK9 inhibitor SAR program requiring a validated naphthothiazole hinge-binding scaffold; (b) seeking to explore R1/R4 naphthyl substituent effects on CDK9 potency and selectivity (as established by Cohen et al. SAR principles for this scaffold class); or (c) requiring a scaffold with the specific hydrogen-bonding pharmacophore (acetamide NH + carbonyl) suited for kinase hinge-region engagement. The documented synthetic accessibility via Mn(III)-mediated cyclization supports rapid analog generation for iterative optimization cycles.

Antimalarial Drug Discovery: Scaffold for Derivatization Against Multidrug-Resistant Plasmodium falciparum

The naphtho[2,1-d]thiazole scaffold has validated antiplasmodial activity against the chloroquine-resistant K1 strain of P. falciparum, with class-representative IC50 values in the sub-micromolar range (0.648-0.725 µM) [1]. CAS 54380-14-2 is recommended as a starting scaffold for antimalarial SAR programs because: (a) the Cohen et al. (2012) study demonstrated that R1 and R4 substituents on the naphthyl moiety critically modulate both antiplasmodial potency and host cell cytotoxicity [2]; (b) the acetamide group at position 2 provides a modifiable handle for further derivatization; and (c) the scaffold retains activity against drug-resistant strains, addressing a key unmet need in antimalarial development. Procurement teams should select this specific acetamide variant to enable systematic exploration of the R1/R4 positions identified as key selectivity determinants.

Fluorescent Probe and Optoelectronic Materials Development: Extended π-Conjugated Scaffold with High Quantum Yield Potential

Naphtho[2,1-d]thiazole derivatives have demonstrated quantum yields up to 92% in fluorescence applications, with the extended π-conjugated system of the naphthothiazole core enabling bathochromic shifts and strong emission properties [1]. The acetamide substituent at position 2 (CAS 54380-14-2) provides a synthetic handle for further conjugation or functionalization, while the naphthalene-thiazole fused system delivers 10 π-electrons for enhanced photophysical performance compared to benzothiazole-based fluorophores (6 π-electrons) [2]. This scenario applies to: (a) development of fluorescent probes for biological imaging requiring orange-red emission; (b) organic light-emitting diode (OLED) materials research; and (c) photoredox catalysis applications leveraging the visible-light absorption properties of the naphthothiazole chromophore. The documented visible-light-initiated synthetic route further demonstrates the scaffold's compatibility with photochemical applications.

Structure-Activity Relationship (SAR) Core for Naphthothiazole Library Synthesis

For core-fragment library synthesis and scaffold-hopping exercises, CAS 54380-14-2 provides a synthetically validated naphtho[2,1-d]thiazole core with defined physicochemical properties (XLogP3 3.1, TPSA 70.2 Ų, MW 242.30) [1] that occupies a distinct chemical space region compared to benzothiazole-acetamide scaffolds (ΔXLogP ≈ +1.1-1.6, ΔMW ≈ +50 Da, ΔTPSA ≈ +10-15 Ų) [2]. The Mn(III)-mediated cyclization methodology enables efficient construction of the [2,1-d] core from readily available 3-(2-naphthyl)-1-substituted acylthiourea precursors, supporting both academic medicinal chemistry groups and industrial hit-to-lead programs. Researchers should select this compound when the project requires: (a) enhanced target affinity through naphthalene-mediated π-stacking; (b) increased scaffold lipophilicity for membrane permeability optimization; or (c) differentiation of SAR from benzothiazole-based lead series.

Quote Request

Request a Quote for N-Naphtho[2,1-d]thiazol-2-yl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.